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molecular formula C16H12N2O3S B8647029 2-(2-(Methylsulfonyl)phenyl)-1,5-naphthyridine-3-carbaldehyde

2-(2-(Methylsulfonyl)phenyl)-1,5-naphthyridine-3-carbaldehyde

Cat. No. B8647029
M. Wt: 312.3 g/mol
InChI Key: VKMGGDNNHBNWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633313B2

Procedure details

To a solution of crude of methyl (2-(2-(methylsulfonyl)phenyl)-1,5-naphthyridin-3-yl)methanol (1 g, 3.18 mmol) in DCM (10 mL) was added pyridinium dichromate (2.4 g, 6.36 mmol) at 25° C. The reaction mixture was stirred for overnight at same temperature. The reaction mixture was filtered through Celite™. The filtrate was concentrated in vacuo to give 2-(2-(methylsulfonyl)phenyl)-1,5-naphthyridine-3-carbaldehyde: LC-MS (ESI) m/z 313.0 [M+H]+. It was carried on crude for next step.
Name
methyl (2-(2-(methylsulfonyl)phenyl)-1,5-naphthyridin-3-yl)methanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[CH:2]([C:4]1[C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[S:20]([CH3:23])(=[O:22])=[O:21])=[N:6][C:7]2[C:12]([CH:13]=1)=[N:11][CH:10]=[CH:9][CH:8]=2)[OH:3].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:23][S:20]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:5]1[C:4]([CH:2]=[O:3])=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][N:11]=2)[N:6]=1)(=[O:21])=[O:22] |f:1.2.3|

Inputs

Step One
Name
methyl (2-(2-(methylsulfonyl)phenyl)-1,5-naphthyridin-3-yl)methanol
Quantity
1 g
Type
reactant
Smiles
CC(O)C=1C(=NC2=CC=CN=C2C1)C1=C(C=CC=C1)S(=O)(=O)C
Name
Quantity
2.4 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for overnight at same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)C1=C(C=CC=C1)C1=NC2=CC=CN=C2C=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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